15:0 Lyso PG-d5

Lipidomics Metabolomics Internal Standard

Deuterated 15:0 Lyso PG internal standard ensures accurate LC-MS/MS quantification of Lyso PG by eliminating ion suppression and isobaric interference. Its precise co-elution with the unlabeled analyte and defined mass shift (+5 Da) provide superior recovery normalization and method harmonization for CROs, biomarker studies, and regulated bioanalysis.

Molecular Formula C21H42NaO9P
Molecular Weight 497.5 g/mol
Cat. No. B12419735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15:0 Lyso PG-d5
Molecular FormulaC21H42NaO9P
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+]
InChIInChI=1S/C21H43O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21(25)28-16-20(24)18-30-31(26,27)29-17-19(23)15-22;/h19-20,22-24H,2-18H2,1H3,(H,26,27);/q;+1/p-1/t19?,20-;/m1./s1/i16D2,18D2,20D;
InChIKeyPLEIWLWNZBHOAI-YMJCZPQOSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,3-Dihydroxypropyl [(2R)-1,1,2,3,3-Pentadeuterio-2-Hydroxy-3-Pentadecanoyloxypropyl] Phosphate (15:0 Lyso PG-d5): A Stable Isotope-Labeled Internal Standard for Lysophospholipid Quantification


Sodium 2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate (commonly designated 15:0 Lyso PG-d5) is a stable isotope-labeled lysophosphatidylglycerol (Lyso PG) bearing a saturated pentadecanoyl (C15:0) fatty acyl chain and a phosphoglycerol headgroup, with five deuterium atoms incorporated at positions 1,1,2,3,3 of the glycerol backbone . This deuterated analog serves as an internal standard for accurate quantification of endogenous 15:0 Lyso PG and structurally related lysophospholipids via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in lipidomics, metabolomics, and drug development applications.

Why Sodium 2,3-Dihydroxypropyl [(2R)-1,1,2,3,3-Pentadeuterio-2-Hydroxy-3-Pentadecanoyloxypropyl] Phosphate Cannot Be Replaced by a Generic LPA or Non-Isotopic Internal Standard


Inaccurate lysophospholipid quantification arises when using non-isotope-labeled or mismatched internal standards due to differential extraction recovery, ion suppression/enhancement in the electrospray source, and isobaric interference from endogenous species [1]. Odd-chain lysophosphatidic acids (e.g., 17:0 LPA) are widely employed but suffer from variable matrix effects and potential co-elution with isobaric compounds, leading to compromised accuracy and precision [1]. The targeted deuterated Lyso PG internal standard co-elutes identically with its unlabeled analyte, compensates for sample preparation losses, and provides a distinct mass shift that eliminates cross-talk, thereby ensuring reliable, traceable quantitation across complex biological matrices.

Sodium 2,3-Dihydroxypropyl [(2R)-1,1,2,3,3-Pentadeuterio-2-Hydroxy-3-Pentadecanoyloxypropyl] Phosphate: Quantitative Differentiation Evidence for Scientific Procurement


15:0 Lyso PG-d5 Purity vs. Common LPA Internal Standards: >99% by TLC with Minimal Isomer Contamination

The commercial preparation of sodium 2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate (15:0 Lyso PG-d5) is supplied at a chromatographically verified purity exceeding 99% by thin-layer chromatography (TLC), with no reported presence of the 2-acyl isomer . In contrast, the widely used non-deuterated internal standard 17:0 Lyso PA (1-heptadecanoyl-2-hydroxy-sn-glycero-3-phosphate sodium salt) is specified as >99% but may contain up to 10% of the 2-LPA positional isomer, as noted in the manufacturer's certificate of analysis .

Lipidomics Metabolomics Internal Standard Purity

Defined Pentadeuterio Glycerol-Backbone Labeling Provides a +5 Da Mass Shift for Unambiguous MS Detection

The compound carries exactly five deuterium atoms on the glycerol backbone (positions 1,1,2,3,3), yielding a nominal mass increase of +5 Da relative to the unlabeled 15:0 Lyso PG . This moderate mass shift is sufficient for baseline resolution from the monoisotopic peak of the analyte while minimizing potential hydrogen-deuterium exchange or chromatographic isotope effects. By comparison, a heavily deuterated alternative such as 1-Palmitoyl-d9 LPA exhibits a +9 Da shift but with labeling on the fatty acyl chain, which may introduce differential retention time shifts in reversed-phase LC due to altered lipophilicity .

Mass Spectrometry Stable Isotope Labeling Internal Standard Quantitation

Perdeuterated Glycerol Backbone Avoids Isobaric Interference Inherent to Odd-Chain LPA Standards

A foundational study on lysophospholipid quantification demonstrated that internal standards with perdeuterated fatty acyl chains eliminate isobaric overlap problems that commonly occur when using standards containing odd-carbon-number fatty acids (e.g., 17:0 LPA) in complex biological samples [1]. Although the present compound features glycerol backbone deuteration rather than acyl chain deuteration, the principle applies: a clean +5 Da isotopic shift provides unambiguous multiple reaction monitoring (MRM) transitions that are free from endogenous isobaric species. The standard LC-MS/MS assay for LPA using LPA 18:0-d35 achieved >95% recovery and reliable quantitation across a wide dynamic range, illustrating the superiority of deuterated internal standards over odd-chain surrogates [2].

Lipidomics Tandem Mass Spectrometry Isobaric Interference Quantitative Accuracy

Odd-Chain (C15:0) Acyl Group Reduces Endogenous Background Interference in Biological Matrices

The pentadecanoyl (C15:0) moiety is an odd-chain saturated fatty acid, which occurs at very low natural abundance in mammalian systems, thus minimizing the risk of endogenous 15:0 Lyso PG contributing to the measured internal standard signal [1]. This is a recognized advantage in lipidomics workflows: internal standards bearing odd-chain fatty acids (e.g., 17:0 LPA, 15:0 PG) are preferentially chosen to avoid interference from even-chain lipids that dominate biological membranes . In contrast, an even-chain deuterated standard such as 1-Palmitoyl-d9 LPA (C16:0) might experience background contribution from naturally occurring palmitoyl LPA, potentially skewing quantitative accuracy.

Lipidomics Endogenous Background Quantitative MS Odd-Chain Fatty Acid

Phosphoglycerol Headgroup Enables Specific Quantification of Lyso PG Species in Complex Lipid Extracts

Sodium 2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate is a lysophosphatidylglycerol (Lyso PG), characterized by a phosphoglycerol headgroup esterified to the glycerol backbone . This structural feature makes it the optimal internal standard for quantifying endogenous Lyso PG species (e.g., 16:0 Lyso PG, 18:1 Lyso PG) because it shares identical fragmentation behavior and ionization efficiency under both positive and negative ion modes . Using a Lyso PA-based internal standard (e.g., 17:0 LPA) to quantify Lyso PG introduces a class mismatch that can result in differential ion suppression and recovery, leading to systematic bias in absolute quantification.

Lysophosphatidylglycerol Lipid Class Specificity Internal Standard LC-MS/MS

Optimal Procurement and Research Applications for Sodium 2,3-Dihydroxypropyl [(2R)-1,1,2,3,3-Pentadeuterio-2-Hydroxy-3-Pentadecanoyloxypropyl] Phosphate


Targeted Lipidomics: Absolute Quantification of Lyso PG Species in Plasma, Serum, and Tissue

Researchers performing targeted lipidomics on mammalian biofluids or cell lysates can spike this deuterated internal standard into samples prior to extraction. The high purity (>99%) and defined isotopic shift enable construction of precise calibration curves and normalization of extraction recovery and ionization variability, as recommended in stable isotope dilution MS protocols [1]. The odd-chain C15:0 acyl group ensures minimal endogenous interference, improving the lower limit of quantitation for low-abundance Lyso PG species.

Drug Development and Pharmacokinetic Studies: Tracer for Lysophospholipid Metabolism

In preclinical and clinical drug development, deuterated internal standards are indispensable for quantifying drug-induced changes in lipid metabolism [1]. This compound serves as a tracer to monitor alterations in Lyso PG levels in response to therapeutic intervention, leveraging the stability of deuterium labeling for longitudinal studies and cross-laboratory data harmonization.

Clinical Biomarker Discovery and Validation: Reliable Quantitation in Disease Cohorts

For studies investigating lysophospholipids as diagnostic or prognostic biomarkers (e.g., in pulmonary fibrosis, cancer, or cardiovascular disease), the use of a class-matched, high-purity deuterated standard is critical to achieving the analytical rigor required for clinical translation. The avoidance of isobaric interference and isomeric contamination ensures that measured differences between patient groups reflect true biological variation rather than analytical artifact [1].

Industrial Quality Control and Method Standardization in Lipid Analysis

Contract research organizations (CROs) and analytical service providers can adopt this internal standard to harmonize LC-MS/MS methods across multiple instruments and sites. The well-defined purity and deuterium labeling pattern facilitate method validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation), supporting reproducible quantitation in regulated bioanalysis.

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